![molecular formula C22H17N3O3 B12892145 8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]- CAS No. 53855-37-1](/img/structure/B12892145.png)
8-Quinolinol, 7-[[(3-nitrophenyl)amino]phenylmethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method involves the reaction of 3-nitroaniline with benzaldehyde to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学研究应用
7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol has been studied for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cellular pathways involved in cancer progression.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar biological activities but less specificity.
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications, including as an antiseptic.
3-Nitroaniline: A precursor in the synthesis of the compound, with its own set of applications in dye production.
Uniqueness
7-(((3-Nitrophenyl)amino)(phenyl)methyl)quinolin-8-ol stands out due to its combined structural features of quinoline, nitroaniline, and phenyl groups. This unique combination enhances its biological activity and allows for diverse applications in research and industry.
属性
CAS 编号 |
53855-37-1 |
|---|---|
分子式 |
C22H17N3O3 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
7-[(3-nitroanilino)-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17N3O3/c26-22-19(12-11-16-8-5-13-23-21(16)22)20(15-6-2-1-3-7-15)24-17-9-4-10-18(14-17)25(27)28/h1-14,20,24,26H |
InChI 键 |
STFITQPHDDNVSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


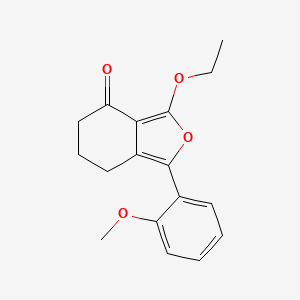
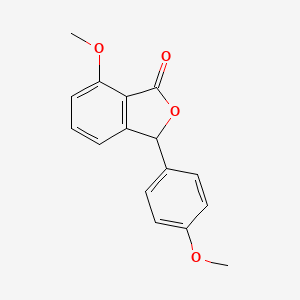
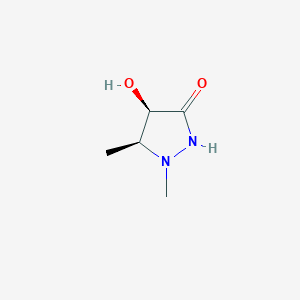
![2,6-Dimethyl-3-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12892074.png)
![2-[Acetyl(methyl)amino]-N-[3-(9-chloro-3-methyl-4-oxo[1,2]oxazolo[4,3-c]quinolin-5(4H)-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B12892091.png)
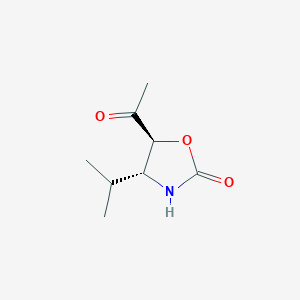
![2-(Difluoromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892106.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)ethanone](/img/structure/B12892113.png)

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide](/img/structure/B12892123.png)

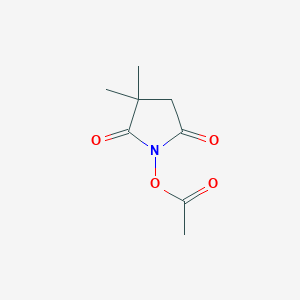
![6-(4-Chloro-3-methylphenoxy)-6,7-dihydro-5H-dibenzo[d,f][1,3,2]diazaphosphepine 6-oxide](/img/structure/B12892155.png)
